molecular formula C32H35P B15208389 (1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine

(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine

Cat. No.: B15208389
M. Wt: 450.6 g/mol
InChI Key: RRFVVYKBDXEFFO-UHFFFAOYSA-N
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Description

(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring a binaphthyl backbone and dicyclohexylphosphine group, imparts significant steric and electronic properties that make it an effective catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine typically involves the reaction of (1R)-[1,1’-binaphthalen]-2-ylphosphine with cyclohexylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine complexes .

Scientific Research Applications

(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine has numerous applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules.

    Medicine: It aids in the development of pharmaceuticals by enabling the synthesis of chiral drug intermediates.

    Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine exerts its effects involves coordination to a metal center, forming a complex that can facilitate various catalytic processes. The binaphthyl backbone provides steric hindrance, while the dicyclohexylphosphine group offers electronic properties that enhance the reactivity of the metal center. This coordination activates the metal for catalytic cycles, enabling efficient and selective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine is unique due to its specific steric and electronic properties imparted by the dicyclohexylphosphine group. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well .

Properties

Molecular Formula

C32H35P

Molecular Weight

450.6 g/mol

IUPAC Name

dicyclohexyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane

InChI

InChI=1S/C32H35P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-23-22-25-13-8-10-20-29(25)32(31)30-21-11-14-24-12-7-9-19-28(24)30/h7-14,19-23,26-27H,1-6,15-18H2

InChI Key

RRFVVYKBDXEFFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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